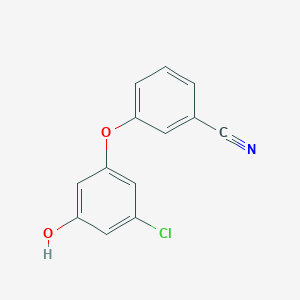

3-(3-chloro-5-hydroxyphenoxy)Benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920036-09-5 |

|---|---|

Molecular Formula |

C13H8ClNO2 |

Molecular Weight |

245.66 g/mol |

IUPAC Name |

3-(3-chloro-5-hydroxyphenoxy)benzonitrile |

InChI |

InChI=1S/C13H8ClNO2/c14-10-5-11(16)7-13(6-10)17-12-3-1-2-9(4-12)8-15/h1-7,16H |

InChI Key |

SBDDEKMWSHYMEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for the Chemical Compound

Established Strategies for Aryloxybenzonitrile Synthesis

The creation of the aryloxybenzonitrile framework is central to the synthesis of the target compound. This is predominantly accomplished through the formation of a diaryl ether, a reaction that connects two aromatic rings via an oxygen atom.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Linkage Formation

Nucleophilic aromatic substitution (SNAr) stands out as a principal method for forging the diaryl ether bond. masterorganicchemistry.comdiva-portal.orglibretexts.org This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient aromatic ring that bears a suitable leaving group. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. masterorganicchemistry.com

The synthesis of 3-(3-chloro-5-hydroxyphenoxy)benzonitrile via an SNAr reaction would logically involve the coupling of a substituted phenol (B47542) with a substituted benzonitrile (B105546). The specific precursors can vary, but a common approach would be the reaction between 3-chloro-5-hydroxybenzonitrile (B1591985) and a suitably activated halobenzene, or conversely, the reaction of a halobenzonitrile with 3-chlorophenol, followed by subsequent functional group manipulations.

The efficiency of the SNAr reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group on the electrophilic aromatic ring. masterorganicchemistry.com In the context of synthesizing aryloxybenzonitriles, the cyano group (–CN) itself serves as a potent activating group, facilitating the displacement of a leaving group (typically a halogen) from the benzonitrile ring. For instance, the reaction of a fluorinated (hetero)aromatic compound with a carbohydrate alcohol can proceed efficiently via an SNAr mechanism. acs.orgresearchgate.net

A plausible synthetic route to a related compound, 3-chloro-5-(3-chloro-5-hydroxyphenoxy)benzonitrile, has been documented, indicating the feasibility of such couplings. chemsrc.com Similarly, the synthesis of 3-chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile (B1604649) further underscores the utility of this approach. chemicalbook.com

An alternative to direct SNAr coupling involves the Ullmann condensation, a copper-catalyzed reaction that is also widely used for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This method can be particularly useful when the aromatic ring is not sufficiently activated for a traditional SNAr reaction. wikipedia.org The Ullmann reaction typically requires higher temperatures than palladium-catalyzed methods but has seen significant improvements with the development of new ligands and reaction conditions. wikipedia.orgnih.gov

Bases: Strong bases are required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Commonly employed bases include:

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the phenol.

Potassium Carbonate (K₂CO₃): A milder and often more practical base for many SNAr reactions. It has been successfully used in the synthesis of 2-aryloxymethylbenzonitriles. asianpubs.org

Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents and its ability to promote efficient reactions, often leading to higher yields. asianpubs.org

The selection of the base can be influenced by the specific substrates and desired reaction conditions. For instance, in the synthesis of certain anxiolytic drugs via SNAr, potassium hydroxide (B78521) (KOH) was found to be a cost-effective and safe option. d-nb.info

Solvents: Polar aprotic solvents are the preferred medium for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive. Commonly used solvents include:

Dimethylformamide (DMF) wikipedia.orgd-nb.info

Dimethylacetamide (DMAc)

Dimethyl Sulfoxide (DMSO)

N-Methylpyrrolidone (NMP) wikipedia.org

These solvents are effective but can present health risks and are often used at high temperatures (80–130 °C). d-nb.info Research into greener alternatives is ongoing, with some SNAr reactions being successfully carried out in less toxic solvents like certain esters or ethers, although strong bases may not always be compatible with these. acsgcipr.org

| Base | Common Solvents | Key Characteristics |

|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | Strong, irreversible deprotonation. |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Milder, practical, widely used. asianpubs.org |

| Cesium Carbonate (Cs₂CO₃) | DMF, Toluene | High solubility, often enhances reaction rates and yields. asianpubs.org |

To maximize the yield of the desired aryloxybenzonitrile, careful control of the reaction conditions is essential.

Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. For example, the synthesis of 2-aryloxymethylbenzonitriles was found to be optimal at 80 °C, with lower temperatures resulting in incomplete reactions. asianpubs.org Ullmann-type reactions traditionally demand even higher temperatures, often exceeding 210 °C, though modern catalytic systems can operate under milder conditions. wikipedia.org

Reaction Time: The duration of the reaction is monitored to ensure completion without the formation of significant byproducts. Reaction times can range from a few minutes, especially with microwave assistance, to several hours. asianpubs.orgnih.gov

Inert Atmosphere: To prevent side reactions, particularly with sensitive reagents like sodium hydride, it is often necessary to conduct the reaction under an inert atmosphere, such as nitrogen or argon. This prevents the quenching of the base and the degradation of reactants.

Microwave irradiation has emerged as a valuable tool for accelerating SNAr and Ullmann coupling reactions, often leading to significantly reduced reaction times and improved yields. nih.govdoaj.org

Complementary Synthetic Transformations for Benzonitrile Scaffolds

The synthesis of this compound may also involve the formation of the benzonitrile moiety as a separate step, either before or after the creation of the diaryl ether linkage.

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available to achieve this:

Palladium-Catalyzed Cyanation: This is a highly popular and efficient method for converting aryl halides (Ar-X, where X = I, Br, Cl) into benzonitriles. rsc.orgrsc.org This cross-coupling reaction has seen significant advancements, making it a versatile tool for synthesizing a wide array of substituted aromatic nitriles. rsc.org

Nickel-Catalyzed Cyanation: Nickel catalysis offers a cost-effective alternative to palladium for the cyanation of aryl halides. nih.govacs.org Recent developments have introduced bench-stable electrophilic cyanating reagents that enhance the safety and applicability of this method. nih.govacs.org

Sandmeyer Reaction: A classic method that involves the diazotization of an aniline (B41778) (aromatic amine) followed by treatment with a copper(I) cyanide salt.

From Aryl Aldehydes or Amides: Aryl aldehydes can be converted to nitriles through various one-pot procedures, often involving the formation of an oxime followed by dehydration. Similarly, primary amides can be dehydrated to form nitriles.

One specific documented synthesis of 3-chloro-5-hydroxybenzonitrile, a potential precursor to the target compound, involves the demethylation of 3-chloro-5-methoxybenzonitrile (B1358151) using lithium iodide in collidine at high temperatures. chemicalbook.com This illustrates that the final hydroxyl group can also be introduced via a deprotection strategy from a more stable methoxy (B1213986) precursor.

Introduction and Modification of Halogen Substituents (e.g., regioselective chlorination)

The introduction of halogen substituents onto aromatic rings is a fundamental transformation in organic synthesis. For the target molecule, a chlorine atom is required at the meta-position relative to both a hydroxyl and an ether group on one of the phenyl rings. Electrophilic chlorination of phenols typically yields a mixture of ortho- and para-substituted products, making direct meta-chlorination a significant challenge. scientificupdate.com

Advanced methods have been developed to control the regioselectivity of phenol chlorination. One approach involves using sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of specific catalysts. mdpi.com For instance, various sulfur-containing moderators, such as tetrahydrothiopyran (B43164) derivatives or polymeric sulfides, have been shown to influence the para/ortho product ratio, although achieving high meta-selectivity remains difficult. researchgate.nettandfonline.com Another strategy for achieving meta-chlorination of phenols and anilines involves a palladium-catalyzed reaction mediated by norbornene. nih.gov This method directs C–H activation to the meta-position, and the use of a specifically designed pyridone-based ligand was crucial for its success. nih.gov While initial experiments with N-chlorosuccinimide (NCS) as the chlorine source resulted in ortho-chlorination, less electrophilic reagents were found to be effective for the desired meta-substitution. nih.gov

These regioselective methods are critical for synthesizing key precursors, such as 3-chloro-5-hydroxyphenol, which is a necessary building block for the final diaryl ether structure.

Strategies for Hydroxyl Group Introduction and Functionalization

The placement of a hydroxyl group on an aromatic ring is another key synthetic step. A common laboratory method for introducing a hydroxyl group involves a sequence of reactions starting with lithiation, followed by borylation and subsequent oxidation. More direct routes, such as the hydrolysis of a diazonium salt, are also effective. researchgate.net This latter method can be part of a synthetic sequence starting from a nitroaromatic compound, which is reduced to an amine, diazotized, and then hydrolyzed to the corresponding phenol. researchgate.net

Once introduced, the phenolic hydroxyl group is a versatile handle for further reactions. mdpi.com Its primary role in the synthesis of this compound is to act as a nucleophile in the formation of the ether linkage. This is typically achieved by converting the phenol into a more reactive phenoxide ion using a base. The phenoxide then participates in a nucleophilic aromatic substitution reaction with an activated aryl halide. The most common reaction for this purpose is the Ullmann condensation. wikipedia.org

Precursor Synthesis and Functionalization Relevant to the Chemical Compound

The assembly of this compound is most logically achieved via a copper-catalyzed Ullmann condensation, which joins two key aromatic precursors. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenol with an aryl halide. For the target molecule, this would entail the reaction between 3-chloro-5-hydroxyphenol and a 3-halobenzonitrile.

Synthesis of Halogenated and Hydroxylated Benzonitrile Intermediates (e.g., 3-chloro-5-hydroxybenzonitrile)

The outline specifies an examination of the synthesis of 3-chloro-5-hydroxybenzonitrile. While not a direct precursor in the most logical synthetic route to the target compound, its synthesis illustrates the methodologies for creating multifunctional aromatic intermediates. One documented synthetic pathway to this compound begins with 3-chloro-5-methoxybenzonitrile. chemicalbook.com The methyl ether is cleaved using lithium iodide in 2,4,6-collidine at high temperatures, followed by an acidic workup to yield the final product, 3-chloro-5-hydroxybenzonitrile, in high yield. chemicalbook.com

| Reactant | Reagents | Conditions | Yield | Reference |

| 3-chloro-5-methoxybenzonitrile | 1. Lithium Iodide (LiI), 2,4,6-collidine 2. Hydrochloric Acid (HCl) | 1. 170°C, 4 hours 2. 20°C | 94% | chemicalbook.com |

This interactive table summarizes a synthetic route to 3-chloro-5-hydroxybenzonitrile.

Preparation of Substituted Phenol Reactants for Etherification

A critical precursor for the synthesis of the target molecule is 3-chloro-5-hydroxyphenol, also known as 5-chlororesorcinol. The synthesis of this compound can be achieved via the demethylation of 1-chloro-3,5-dimethoxybenzene. lookchem.com This method provides a direct route to the required substituted phenol. Another approach involves the direct chlorination of resorcinol (B1680541). For example, 4-chlororesorcinol (B43231) can be synthesized by reacting resorcinol with sulfuryl chloride (SO2Cl2). chemicalbook.comchemicalbook.com While this produces the 4-chloro isomer, similar principles of electrophilic aromatic substitution are applied to achieve the desired 5-chloro isomer, though controlling the regioselectivity is key. A method for preparing 2-chlororesorcinol (B1584398) uses sulfuryl chloride and a subsequent purification process involving acid washing and recrystallization from dichloromethane. google.com

Green Chemistry Principles and Sustainable Synthesis of Aryloxybenzonitriles

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. mdpi.comresearchgate.netmdpi.com These principles are highly relevant to the synthesis of aryloxybenzonitriles, which traditionally can involve harsh reagents and high-boiling point solvents. wikipedia.org

Environmentally Conscious Reagent and Solvent Selection

Significant progress has been made in developing more environmentally benign reagents and solvents for key synthetic steps.

Reagents: For chlorination, traditional agents like chlorine gas pose significant risks. google.com Sustainable alternatives include oxidative chlorination systems that use safer chlorine sources like hydrochloric acid (HCl) in combination with an oxidant such as hydrogen peroxide (H2O2). google.com Another innovative approach utilizes chlorine-containing waste as the chlorination reagent through a tandem catalytic process. nih.gov For the etherification step, modern Ullmann-type reactions have been improved to work under milder conditions with lower catalyst loadings, often using well-defined copper catalysts with specific ligands, which increases efficiency and reduces waste. nih.govmdpi.com

Solvents: The Ullmann condensation has traditionally required high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Green chemistry encourages the replacement of such solvents. Research has focused on using greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran. mdpi.com In some cases, reactions can be performed in water or even under solvent-free conditions, for example, by using mechanochemical grinding, which drastically reduces solvent waste. researchgate.netmdpi.com The development of catalyst systems that are effective in these benign media is a key area of ongoing research. mdpi.com

| Synthetic Step | Traditional Method | Green Alternative | Reference |

| Chlorination | Cl2 gas, SO2Cl2 | Oxidative chlorination (HCl/H2O2), Use of waste chlorine sources | google.com |

| Etherification (Solvent) | NMP, DMF | Water, Cyclopentyl methyl ether (CPME), Solvent-free (mechanochemistry) | wikipedia.orgmdpi.comresearchgate.net |

| Etherification (Catalyst) | Stoichiometric Copper | Low-loading Cu catalysts, Nanoparticle catalysts (e.g., CuO-NPs) | wikipedia.orgmdpi.com |

This interactive table compares traditional and green chemistry approaches for key synthetic steps.

Process Intensification and Atom-Economical Routes in Organic Synthesis

The industrial synthesis of specialty chemicals such as this compound is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Two key pillars of this approach are process intensification and the pursuit of atom-economical reaction pathways. Process intensification involves the development of innovative equipment and techniques to dramatically improve manufacturing efficiency, often leading to smaller production plants, reduced energy consumption, and less waste. Concurrently, designing atom-economical routes ensures that a maximal proportion of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for process intensification in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgresearchgate.net This methodology eschews traditional batch reactors in favor of systems where reactants are continuously pumped through a reactor, allowing for superior control over critical parameters like temperature, pressure, and mixing. For the synthesis of diaryl ethers, a structural motif present in this compound, flow chemistry offers significant advantages.

The formation of the diaryl ether linkage, typically achieved through reactions like the Ullmann condensation or Buchwald-Hartwig amination, can be significantly enhanced in a flow environment. rsc.org Research has demonstrated that by utilizing high-temperature and high-pressure conditions in a continuous flow setup, reaction times for SNAr reactions, a common method for diaryl ether synthesis, can be drastically reduced from minutes to mere seconds. researchgate.net For instance, the synthesis of diaryl ethers has been successfully performed in an automated microreaction platform at elevated temperatures and pressures, showcasing the potential for rapid and efficient production. researchgate.net

A hypothetical comparison illustrates the potential benefits of transitioning the synthesis of this compound, likely from 3-cyanophenol (B46033) and 3,5-dichlorobenzonitrile (B1202942) via a nucleophilic aromatic substitution, from a conventional batch process to a continuous flow system.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |

| Reaction Time | Several hours | Minutes to seconds |

| Temperature | 80-150 °C | 180-270 °C |

| Pressure | Atmospheric | Elevated (e.g., 25 bar) |

| Yield | Moderate to good | Potentially higher and more consistent |

| Safety | Handling of large volumes of reactants and solvents poses risks | Smaller reactor volumes enhance safety |

| Scalability | Often challenging | More straightforward by extending operation time |

This table is a hypothetical representation based on data from analogous diaryl ether syntheses in flow systems. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another key technology for process intensification. By directly coupling microwave energy with the molecules in the reaction mixture, this technique allows for rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields. narod.ru The synthesis of diaryl ethers has been shown to benefit significantly from microwave irradiation. For example, Ullmann-type couplings of aryl halides with phenols, which can be sluggish under conventional heating, can be accelerated, with reactions completing in as little as 10 minutes at elevated temperatures under microwave conditions. zu.edu.pk

The application of microwave heating can be particularly advantageous for overcoming the activation energy of challenging coupling reactions, such as those involving sterically hindered or electronically deactivated substrates. researchgate.net The use of microwave-transparent solvents is also possible, broadening the scope of applicable reaction conditions. researchgate.net

A data table comparing a traditional thermal synthesis with a potential microwave-assisted approach for the synthesis of this compound highlights the expected improvements.

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (Hypothetical) |

| Reaction Time | Hours | 5-30 minutes |

| Temperature | 100-180 °C | Often higher, reached rapidly |

| Yield | Good | Often higher due to reduced side reactions |

| Energy Efficiency | Lower, heats entire vessel | Higher, heats reaction mixture directly |

| Process Control | Slower response to adjustments | Rapid heating and cooling allows for precise control |

This table is a hypothetical representation based on data from analogous microwave-assisted diaryl ether syntheses. zu.edu.pkresearchgate.net

Atom-Economical Catalytic Routes

The atom economy of a synthetic route is a measure of its efficiency in converting reactants to the desired product. Traditional methods for diaryl ether synthesis, such as the classical Ullmann condensation, often require stoichiometric amounts of copper, leading to significant waste. acs.org Modern approaches focus on the use of catalytic systems that are not only more efficient but also more environmentally benign.

The Buchwald-Hartwig amination, and its oxygen-analogue for etherification, represents a significant advancement, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to facilitate the coupling of aryl halides with phenols under milder conditions and with much lower catalyst loadings (often in the mol % range). researchgate.netrsc.org This dramatically improves the atom economy of the process.

Furthermore, research into more sustainable catalyst systems is ongoing. This includes the use of more abundant and less toxic metals like copper and iron, often in the form of nanoparticles or supported on materials that allow for easy recovery and recycling. rsc.orgresearchgate.netresearchgate.net For instance, copper(I) catalyzed Ullmann-type reactions have been developed that proceed under milder conditions with the aid of inexpensive ligands. researchgate.net The use of magnetically recoverable catalysts also contributes to a more sustainable process by simplifying catalyst removal and reuse. researchgate.netjsynthchem.com

The choice of reactants also plays a crucial role in atom economy. The use of diaryliodonium salts as arylating agents, for example, can offer high yields under metal-free conditions, presenting an alternative pathway with a different atom economy profile. acs.org Ultimately, the most atom-economical route to this compound would involve a highly efficient catalytic cycle with minimal side products, using reactants that are themselves synthesized in a sustainable manner.

Advanced Spectroscopic Characterization and Structural Analysis of the Chemical Compound

Vibrational Spectroscopic Techniques for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The spectrum of 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The presence of a phenolic hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3600-3200 cm⁻¹, which arises from the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to appear in the 1260-1180 cm⁻¹ range.

The nitrile (-C≡N) functional group is characterized by a sharp, medium-intensity absorption band due to the C≡N stretching vibration, typically found in the 2260-2220 cm⁻¹ region. researchgate.net The aromatic rings will produce several bands. The C-H stretching vibrations of the aromatic protons are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nih.govvscht.cz Aromatic C=C stretching vibrations will result in several bands of variable intensity in the 1600-1450 cm⁻¹ region. pressbooks.pub

The diaryl ether linkage (Ar-O-Ar) is characterized by its asymmetric C-O-C stretching vibration, which is expected to produce a strong band around 1270-1230 cm⁻¹. acs.orglibretexts.org The C-Cl stretching vibration from the chlorinated benzene (B151609) ring typically appears in the 1090-840 cm⁻¹ region, though its intensity can be variable. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3600-3200 | O-H Stretch | Phenol | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2260-2220 | C≡N Stretch | Nitrile | Medium, Sharp |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1270-1230 | Asymmetric C-O-C Stretch | Diaryl Ether | Strong |

| 1260-1180 | C-O Stretch | Phenol | Medium |

| 1090-840 | C-Cl Stretch | Aryl Halide | Medium |

| 900-675 | C-H Bending (out-of-plane) | Aromatic | Strong to Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, while being weak or silent in the IR spectrum.

For This compound , the C≡N stretching vibration is expected to be a strong and sharp band in the FT-Raman spectrum, typically in the same 2260-2220 cm⁻¹ region as in the IR spectrum. nih.govresearchgate.net The symmetric "breathing" modes of the aromatic rings, which involve the entire ring expanding and contracting, are typically strong in the Raman spectrum and are expected in the 1000-800 cm⁻¹ range. The C-Cl bond, due to its polarizability, should also give rise to a noticeable Raman signal. In contrast, the O-H stretching vibration is generally weak in Raman spectra. The symmetric stretching of the C-O-C ether linkage may also be observed. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift (δ) for each non-equivalent nucleus.

For This compound , both ¹H and ¹³C NMR would be essential for complete structural assignment.

In the ¹H NMR spectrum, the phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary significantly (typically δ 4-8 ppm) depending on solvent and concentration. libretexts.org The aromatic protons would resonate in the δ 6.5-8.0 ppm region. The specific chemical shifts and splitting patterns (coupling) of these protons would depend on their position relative to the electron-withdrawing (-CN, -Cl) and electron-donating (-OH, -O-) substituents. Protons on the benzonitrile (B105546) ring would be influenced by the strongly deshielding nitrile group, while protons on the chlorohydroxyphenyl ring would be affected by the hydroxyl, chloro, and ether groups.

In the ¹³C NMR spectrum, a wider range of chemical shifts would be observed. The carbon of the nitrile group (-C≡N) is expected to appear in the δ 115-125 ppm region. tandfonline.com The aromatic carbons would resonate between δ 100-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is typically deshielded and would appear around δ 155 ppm. libretexts.orgdocbrown.info Similarly, the carbon attached to the ether oxygen (C-O-Ar) would also be downfield, in the δ 150-160 ppm range. libretexts.org The carbon bearing the chlorine atom (C-Cl) would be expected in the δ 130-135 ppm region. The remaining aromatic carbons would have chemical shifts determined by the cumulative electronic effects of all substituents on the rings. acs.orgwisc.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Phenolic -OH | 4.0 - 8.0 |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹³C | Nitrile (-C ≡N) | 115 - 125 |

| ¹³C | Aromatic C-H | 110 - 140 |

| ¹³C | Aromatic C -OH | ~155 |

| ¹³C | Aromatic C -O-Ar | 150 - 160 |

| ¹³C | Aromatic C -Cl | 130 - 135 |

| ¹³C | Aromatic C -CN | 110 - 115 |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of This compound is expected to be dominated by absorptions arising from π→π* transitions within the two aromatic rings. The presence of chromophores (the aromatic rings and nitrile group) and auxochromes (-OH, -O-, -Cl) will influence the position and intensity of the absorption maxima (λ_max). libretexts.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for the determination of the molecular weight and the elucidation of the structure of organic compounds. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for confirming the molecular weight of this compound and for profiling any impurities. nih.gov The molecular formula of this compound is C₁₃H₈ClNO₂, which corresponds to a monoisotopic mass of approximately 245.02 g/mol .

In a typical mass spectrum of a chloro-containing compound, the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. docbrown.info For this compound, the molecular ion peak (M⁺) would therefore be expected to appear as a pair of peaks at m/z 245 and m/z 247 with a relative intensity ratio of about 3:1.

The fragmentation of this compound under electron ionization (EI) can be predicted to proceed through several key pathways based on the functional groups present: the ether linkage, the hydroxyl group, the chloro substituent, and the benzonitrile moiety. The ether linkage is often a site of initial cleavage in substituted diphenyl ethers. researchgate.net A primary fragmentation step would likely be the cleavage of the C-O ether bond, leading to the formation of characteristic fragment ions.

Another significant fragmentation pathway for aromatic halogenated compounds is the loss of the halogen atom. miamioh.edu In this case, the loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 210. Additionally, the fragmentation of benzonitrile itself is known to proceed via the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule, which would correspond to a loss of 27 Da from a precursor ion. nih.gov

A plausible fragmentation pattern for this compound is detailed in the table below. The predicted m/z values are based on the fragmentation of related structures and general principles of mass spectrometry.

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 245/247 | [C₁₃H₈ClNO₂]⁺ | Molecular Ion (M⁺) |

| 210 | [C₁₃H₈NO₂]⁺ | Loss of Cl radical from the molecular ion |

| 152/154 | [C₇H₄ClNO]⁺ | Cleavage of the ether bond |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond |

| 93 | [C₆H₅O]⁺ | Further fragmentation of the hydroxyphenyl moiety |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |

X-ray Crystallography for Solid-State Structural Elucidation of Phenoxybenzonitrile Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hmdb.ca While specific crystallographic data for this compound is not publicly available, analysis of closely related phenoxybenzonitrile analogues provides significant insight into the likely solid-state structure and intermolecular interactions that govern its crystal packing.

Studies on substituted phenoxybenzonitriles, such as 4-(2-methoxyphenoxy)phthalonitrile, 4-(3-methoxyphenoxy)phthalonitrile, and 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, have been conducted using single-crystal X-ray diffraction. libretexts.orgthieme-connect.de These analyses reveal key structural parameters, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings. For instance, in 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, the dihedral angle between the two aromatic rings is reported to be 70.9(2)°. thieme-connect.de This significant twist between the rings is a common feature in diaryl ethers and is expected to be present in this compound as well.

The determination of the crystal structure for a phenoxybenzonitrile analogue typically involves the following steps:

Growth of a suitable single crystal.

Collection of X-ray diffraction data at a specific temperature, often low temperatures to reduce thermal motion.

Solving the crystal structure using direct methods or Patterson methods.

Refining the structural model against the experimental data.

The resulting crystallographic information, summarized in a Crystallographic Information File (CIF), provides precise details about the unit cell dimensions, space group, and atomic coordinates. A summary of typical crystallographic data that would be determined for a phenoxybenzonitrile analogue is presented below.

| Crystallographic Parameter | Description | Example Value (from an analogue) |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Triclinic nist.gov |

| Space Group | The space group defines the symmetry of the crystal structure. | P-1 nist.gov |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.9308(2), b = 10.9695(3), c = 14.7966(4) nist.gov |

| α, β, γ (°) | The angles between the unit cell axes. | α = 100.5010(10), β = 98.6180(10), γ = 103.8180(10) nist.gov |

| V (ų) | The volume of the unit cell. | 900.07(5) nist.gov |

| Z | The number of molecules in the unit cell. | 4 nist.gov |

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are foundational in determining the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of molecular behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the ground-state properties of medium to large-sized organic molecules. DFT methods are used to determine the most stable arrangement of atoms and predict spectroscopic data.

Geometry Optimization and Conformational Landscapes

A critical aspect of modeling flexible molecules like 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile, which contains a diphenyl ether linkage, is the exploration of its conformational landscape. The rotation around the ether bond (C-O-C) and the orientation of the hydroxyl group give rise to multiple possible conformers, each with a different energy.

Geometry optimization calculations are performed to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve systematically rotating the two phenyl rings relative to each other to identify the most stable (lowest energy) conformation. Studies on similar diphenyl ether structures show that the lowest energy conformation is typically a "skewed" or "twisted" non-planar structure, which minimizes steric hindrance between the aromatic rings. cdnsciencepub.com The precise dihedral angles defining this conformation would be a key output of the calculation.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level) (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Value |

| Dihedral Angle (C-O-C-C) | ~40-60° |

| Dihedral Angle (O-C-C-C) | ~180° (for coplanarity of OH with its ring) |

| Bond Length (C-Cl) | ~1.75 Å |

| Bond Length (C≡N) | ~1.16 Å |

| Bond Length (O-H) | ~0.97 Å |

| Bond Angle (C-O-C) | ~118-120° |

Calculation of Harmonic Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is found, computational chemists can calculate the harmonic vibrational frequencies. This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the nitrile (C≡N) group, the O-H bond, or the C-Cl bond, as well as bending and torsional motions of the molecular framework.

These theoretical spectra are crucial for interpreting experimental spectroscopic data, allowing for the assignment of observed peaks to specific molecular motions. For instance, a strong absorption band predicted around 2230 cm⁻¹ would correspond to the C≡N stretching vibration, a hallmark of nitriles.

Hartree-Fock (HF) and Post-Hartree-Fock Methods for Energetic Analysis

The Hartree-Fock (HF) method is another fundamental ab initio approach. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a starting point for more sophisticated methods.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), systematically improve upon the HF approximation by including electron correlation effects. These methods provide highly accurate energetic data, which is essential for calculating reaction barriers and the relative energies of different conformers. However, their high computational cost often limits their application to smaller molecules or requires significant computational resources.

Basis Set Selection and Computational Efficiency Considerations

The accuracy and cost of any quantum chemical calculation are heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used and offer a good compromise between accuracy and efficiency. The addition of polarization functions (d, p) and diffuse functions (+) is crucial for accurately describing molecules with lone pairs, pi systems, and polar bonds, all of which are present in this compound.

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, especially when used with post-HF methods.

The choice of method and basis set is a trade-off. A highly accurate method with a large basis set (e.g., CCSD(T)/cc-pVTZ) would provide benchmark-quality energetic data but would be computationally very expensive. For routine geometry optimizations and frequency calculations, a DFT method like B3LYP with a medium-sized basis set such as 6-311G(d,p) is often sufficient. nih.gov

Analysis of Electronic Properties and Reactivity Descriptors

Beyond structure and spectra, computational methods can quantify the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

The LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. For this compound, the HOMO would likely be localized on the electron-rich hydroxyphenoxy ring, while the LUMO might be distributed over the electron-deficient benzonitrile (B105546) ring.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogen, indicating a site for nucleophilic interaction.

Table 2: Hypothetical Calculated Electronic Properties and Reactivity Descriptors (Note: This table is illustrative as specific research data is unavailable.)

| Descriptor | Predicted Value / Location | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability; likely on the hydroxyphenoxy ring |

| LUMO Energy | -1.8 eV | Electron-accepting ability; likely on the benzonitrile ring |

| HOMO-LUMO Gap | 4.7 eV | Indicator of kinetic stability and chemical reactivity |

| Dipole Moment | ~3.0 - 4.0 Debye | Quantifies the overall polarity of the molecule |

| MEP Negative Region | Oxygen and Nitrogen atoms | Sites for electrophilic attack or hydrogen bonding |

| MEP Positive Region | Hydroxyl hydrogen atom | Site for nucleophilic attack or hydrogen bonding |

Molecular Electrostatic Potential (MEP) Surfaces for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, making them potential sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atom of the hydroxyl group.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like this compound, which has a rotatable ether linkage, MD simulations can provide insights into its conformational landscape. These simulations can also model the effects of a solvent on the molecule's structure and dynamics, which is crucial for understanding its behavior in a realistic chemical environment.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These in silico predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a common method used for these predictions.

A computational study of this compound would calculate its vibrational frequencies (corresponding to IR peaks) and chemical shifts (for NMR). These calculated values would then be compared with experimentally obtained spectra to validate both the computational model and the experimental structure.

Structure Activity Relationship Sar and Mechanistic Studies of the Chemical Compound and Its Analogues

Elucidating the Role of Substituents on Biological Activity

Each substituent on the 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile framework plays a distinct role in defining its physicochemical properties and, consequently, its biological efficacy.

The inclusion of halogen atoms in drug candidates is a common strategy in medicinal chemistry. researchgate.net In the case of this compound, the chlorine atom significantly influences the molecule's lipophilicity. While halogens are electronegative, which might suggest an increase in polarity, larger halogens like chlorine increase a molecule's ability to interact with lipophilic media through London dispersion forces. stackexchange.com This is because halogens are larger and have a more polarizable electron shell compared to hydrogen. stackexchange.comchemicalforums.com

The presence of a halogen atom generally increases a molecule's lipophilicity and hydrophobicity. nih.gov This enhanced lipophilicity can be a critical factor for oral bioavailability and the ability to cross biological membranes, as it may facilitate better membrane permeability and cellular uptake. researchgate.net The introduction of a chlorine atom can therefore be crucial for improving the pharmacokinetic profile of a potential drug molecule. eurochlor.org However, the effect is not universal and must be empirically tested, as in some cases, chlorination can diminish or eliminate biological activity. eurochlor.org

The hydroxyl (-OH) group is a key functional group in drug-receptor interactions, primarily due to its ability to act as both a hydrogen bond donor and acceptor. youtube.comunina.it Hydrogen bonds are highly directional and specific non-covalent interactions that are fundamental to molecular recognition, contributing significantly to the stability and specificity of a drug-receptor complex. youtube.comunina.it

The potency of a drug is often directly related to its binding affinity for a biological target. The introduction of a hydroxyl group can increase the potential for hydrogen bonding interactions with amino acid residues (such as Asp, Gln, Thr) in a receptor's binding site, which can enhance this affinity and, by extension, the compound's biological activity. nih.govmdpi.com Studies on flavonoid derivatives have shown that increasing the number of hydroxyl groups can lead to stronger inhibitory abilities due to increased hydrogen bonding. nih.gov Therefore, the phenolic hydroxyl group in this compound is critical for anchoring the molecule within a target's binding pocket and is considered a primary site for interactions that determine its biological potency.

The nitrile (-C≡N) group is a versatile functional group in drug design, valued for its unique electronic properties and metabolic stability. nih.govnih.gov It is a strong electron-withdrawing group, which can significantly alter the electronic density of the benzene (B151609) ring it is attached to. nih.gov This polarization can enhance π-π stacking interactions between the benzonitrile (B105546) portion of the molecule and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. nih.gov

The nitrile group can also participate in polar interactions and can serve as a bioisostere for other functional groups such as carbonyls, hydroxyls, or even halogen atoms. nih.govresearchgate.net In some contexts, the nitrile is a key component for molecular recognition, while in others, it primarily polarizes an adjacent system. nih.gov A significant advantage of the nitrile group is its metabolic robustness; in most pharmaceuticals, it passes through the body unchanged, which can improve a drug's metabolic stability. nih.govnih.gov

Comparative SAR Analysis with Related Benzonitrile and Phenoxy Derivatives

Analyzing analogues of this compound provides valuable insight into the structure-activity relationship. By systematically altering the substituents, chemists can probe the importance of each part of the molecule. For instance, comparing the chloro-substituted compound with fluoro or bromo analogues can elucidate the optimal halogen for a specific biological target.

A comparison of physicochemical properties, which are often used in SAR studies, for the parent compound and related derivatives highlights how small structural changes can impact key parameters.

Table 1: Comparative Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|---|

| This compound | C13H8ClNO2 | 245.66 | 3.7 | 1 | 3 |

| 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile | C13H8FNO2 | 229.21 | 2.9 | 1 | 4 |

| 3-Bromo-5-(3-hydroxyphenyl)benzonitrile | C13H8BrNO | 274.11 | 3.6 | 1 | 2 |

| 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile | C13H7Cl2NO2 | 280.10 | 4.1 | 1 | 3 |

As shown in the table, changing the halogen from chlorine to fluorine decreases both the molecular weight and lipophilicity (XLogP3-AA). nih.gov Adding a second chlorine atom, as in 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile, significantly increases the molecular weight and lipophilicity. nih.gov These modifications would be expected to alter membrane permeability and binding interactions, thereby affecting biological activity.

Theoretical Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use physicochemical descriptors to predict the activity of new, unsynthesized analogues.

A QSAR study on phenoxy and benzyloxyacetic acid derivatives, which share a structural resemblance to this compound, successfully developed correlations between their antisickling activity and various physicochemical parameters. nih.gov The study used hydrophobic (π), electronic (σ), and steric (molar refraction, MR) parameters to create equations that could predict the potency of the compounds. nih.gov The results indicated that potency was positively correlated with the hydrophobicity of the substituents and the electron-withdrawing nature of groups at the meta and para positions. nih.gov Such theoretical approaches are invaluable for rational drug design, allowing for the prioritization of synthetic targets and a deeper understanding of the structural requirements for activity.

Investigation of Molecular Interactions with Specific Biological Targets

While the specific biological targets of this compound are not extensively detailed in public literature, its structural precursor, 3-chloro-5-cyanophenol, is known to be a key intermediate in the synthesis of certain non-nucleoside HIV reverse transcriptase inhibitors. This suggests that the parent compound and its derivatives could be designed to interact with enzyme active sites.

Based on its functional groups, the likely molecular interactions with a biological target can be predicted:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming strong hydrogen bonds with amino acid residues like glutamine, aspartic acid, or serine in a binding pocket, anchoring the ligand. youtube.comnih.gov

π-π Stacking: The two aromatic rings (the benzonitrile and the chlorophenol) can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine or tyrosine, which can significantly contribute to binding affinity. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, an attractive non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on the protein, further stabilizing the ligand-protein complex. researchgate.netnih.gov

Dipole-Dipole Interactions: The electron-withdrawing nitrile group creates a strong dipole moment, enabling polar interactions with the target. nih.gov It can act as a hydrogen bond acceptor or interact with charged residues. nih.gov

These combined interactions create a specific binding profile that determines the compound's affinity and selectivity for its biological target.

Hydrogen Bonding Networks with Biomolecules

There is no published research detailing the specific hydrogen bonding networks formed between this compound and biomolecules. The molecule possesses a hydroxyl group (-OH) and a nitrile group (-C≡N), which can theoretically act as hydrogen bond donors and acceptors, respectively. The ether oxygen can also participate as a hydrogen bond acceptor. The potential for these interactions is fundamental to the study of how related compounds bind to biological targets.

Halogen Bonding Interactions with Biological Macromolecules

Specific studies on halogen bonding interactions of this compound with biological macromolecules are not available. The chlorine atom on the phenoxy ring introduces the potential for halogen bonding, an interaction where a halogen atom acts as an electrophilic region and interacts with a nucleophilic site on a biomolecule. The significance of this type of interaction for this specific compound has not been experimentally determined.

Hydrophobic and van der Waals Interactions

Detailed research on the hydrophobic and van der Waals interactions of this compound is currently unavailable. The two phenyl rings in the diphenyl ether structure provide a significant hydrophobic surface area, suggesting that such interactions would play a crucial role in the binding of the molecule to any potential biological targets.

Enzyme Inhibition Mechanisms

There is no specific information available regarding the enzyme inhibition mechanisms of this compound. Research on analogous structures, such as other substituted benzonitriles and diphenyl ethers, has shown that these classes of compounds can exhibit inhibitory effects on various enzymes. For instance, some benzonitrile derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), while certain diphenyl ethers have shown inhibitory activity against enzymes such as the enoyl-ACP reductase enzyme ftuFabI in Francisella tularensis.

Identification of Key Enzyme Targets (e.g., enzymes involved in metabolic pathways)

No key enzyme targets for this compound have been identified in the scientific literature. A structurally related compound, 3-chloro-5-hydroxybenzoic acid, has been identified as a selective agonist for the G protein-coupled receptor 81 (GPR81), which is a receptor for lactate. However, this does not directly imply that this compound targets the same receptor.

Mode of Inhibition and Kinetic Analysis

Due to the lack of identified enzyme targets, there is no information on the mode of inhibition or kinetic analysis for this compound. Such studies would require the identification of a specific enzyme that is inhibited by the compound, followed by kinetic experiments to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Antimicrobial Mechanisms of Action

No studies on the antimicrobial mechanism of action for this compound have been published. While some diphenyl ether derivatives isolated from natural sources have demonstrated antimicrobial properties, and other synthetic benzonitrile-containing compounds have been investigated for antibacterial activity, the specific activity and mechanism for the requested compound remain uncharacterized.

Cellular Targets and Pathways Affected in Microbial Organisms

The antimicrobial action of diphenyl ether derivatives, such as this compound, is often attributed to their ability to interfere with essential cellular processes in microbial organisms. While direct studies on this specific compound are limited, research on its analogues provides significant insights into potential mechanisms of action.

One of the primary targets for diphenyl ether antimicrobials is the bacterial cell membrane. nih.gov Studies on various diphenyl ether derivatives have shown that these compounds can disrupt the homeostasis of the cell membrane, leading to a loss of integrity and subsequent cell death. nih.gov This disruption can manifest as increased membrane permeability, leading to the leakage of vital intracellular components. The lipophilic nature of the diphenyl ether backbone facilitates its insertion into the lipid bilayer of the microbial cell membrane.

Another well-documented target for certain diphenyl ether analogues is the fatty acid biosynthesis (FAS) pathway. Specifically, the enzyme enoyl-acyl carrier protein reductase (FabI) has been identified as a key target. researchgate.net FabI is a crucial enzyme in the bacterial FAS-II system, which is responsible for the elongation of fatty acid chains. nih.gov Inhibition of FabI disrupts the production of fatty acids, which are essential components of bacterial cell membranes. The well-known antimicrobial agent triclosan, a chlorinated diphenyl ether, exerts its primary antibacterial effect through the potent inhibition of FabI. researchgate.net It achieves this by forming a stable ternary complex with the enzyme and the NAD+ cofactor. researchgate.net Given the structural similarities, it is plausible that this compound could also interact with and inhibit FabI or other enzymes within the FAS pathway.

Furthermore, some polyketides, including diphenyl ethers, have been suggested to act on other targets such as DNA gyrase B and transpeptidases, or to generate reactive oxygen species. nih.gov Fungal-derived diphenyl ethers have also been noted for their broad-spectrum antibiotic activity against multidrug-resistant human pathogens. researchgate.net

Structure-Mechanism Correlations in Antimicrobial Efficacy

The antimicrobial efficacy of diphenyl ethers is intricately linked to their substitution patterns. The presence, number, and position of functional groups on the phenyl rings significantly influence their activity.

Halogenation: The presence of halogen atoms, such as the chlorine in this compound, is a common feature in many bioactive diphenyl ethers. Studies on polybrominated diphenyl ethers isolated from marine sponges have demonstrated that the degree and position of bromination are critical for antibacterial activity. researchgate.net Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

Hydroxylation: The hydroxyl group is another key determinant of antimicrobial activity. Its position on the phenyl ring can influence the molecule's ability to act as a proton donor and to form hydrogen bonds with target enzymes. researchgate.net For many phenolic compounds, the presence of a hydroxyl group is essential for their antibacterial action.

Other Substituents: The nitrile group (-C≡N) on the benzonitrile ring of the title compound is an electron-withdrawing group. While its specific contribution to the antimicrobial activity of diphenyl ethers is not extensively documented, in other classes of compounds, such groups can influence the electronic properties of the molecule and its interaction with biological targets.

The interplay between these substituents is crucial. For instance, in some series of diphenyl ether analogues, a combination of specific halogenation and hydroxylation patterns has been found to be optimal for potent antibacterial effects against both Gram-positive and some Gram-negative bacteria.

Below is a data table summarizing the antimicrobial activity of various diphenyl ether analogues from the literature.

Table 1: Antimicrobial Activity of Selected Diphenyl Ether Analogues

| Compound | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|

| 4'-Chloroasterric acid | Staphylococcus aureus | 6.25 | researchgate.net |

| Rhexocercosporin D | Bacillus subtilis | 2 | nih.gov |

| Unnamed Diphenyl Ether 1 | S. aureus | 8 | researchgate.net |

| Unnamed Diphenyl Ether 2 | S. aureus | 4 | researchgate.net |

| Unnamed Diphenyl Ether 3 | Anti-MRSA activity (IZD) | 20.2 ± 2.5 mm | mdpi.com |

| Unnamed Diphenyl Ether 4 | Anti-MRSA activity (IZD) | 17.9 ± 2.2 mm | mdpi.com |

MIC: Minimum Inhibitory Concentration; IZD: Inhibition Zone Diameter

Antioxidant Activity and Free Radical Scavenging Pathways

The phenolic hydroxyl group in this compound suggests that this compound may possess antioxidant properties. Phenolic compounds are well-known antioxidants that can neutralize free radicals through several mechanisms, primarily hydrogen atom transfer (HAT) and single-electron transfer (SET). tandfonline.com

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus quenching the radical and forming a more stable phenoxyl radical. The stability of this resulting phenoxyl radical is a key factor in the antioxidant efficiency of the phenol (B47542).

In the Single-Electron Transfer (SET) mechanism, the phenolic compound transfers an electron to the free radical, forming a radical cation of the phenol and an anion of the radical. This is often followed by proton transfer. The ease with which a phenol can donate an electron is related to its ionization potential.

The antioxidant capacity of a phenolic compound is influenced by its substituents. Electron-donating groups generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups, such as the chloro and cyano groups in this compound, can have a more complex effect. While they may decrease the electron-donating ability of the phenol, they can also influence the bond dissociation enthalpy of the O-H bond and the stability of the resulting radical.

The chlorine atom, being an electron-withdrawing group, might be expected to decrease the antioxidant capacity. However, its effect can also be positional. Studies on chlorophenols have shown varied antioxidant activities depending on the number and position of chlorine atoms. The cyano group is a strong electron-withdrawing group, which would likely reduce the hydrogen-donating ability of the phenolic hydroxyl group.

The following table presents antioxidant activity data for various substituted phenols, providing context for the potential activity of this compound.

Table 2: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | IC50 (µg/mL) | Source |

|---|---|---|---|

| Gallic acid | DPPH | 2.6 | |

| Ascorbic acid | DPPH | 8.4 | |

| Quercetin | DPPH | 9.8 µM | |

| Kaempferol | DPPH | 22.81 µM | |

| BHA (Butylated hydroxyanisole) | DPPH | 112.05 | nih.gov |

| BHT (Butylated hydroxytoluene) | DPPH | 202.35 | nih.gov |

| 5,7,4'-trihydroxy-3'-methoxy flavone | DPPH | 43.8 | mdpi.com |

| 5,7,4'-trihydroxy-3'-methoxy flavone | ABTS | 0.08 | mdpi.com |

IC50: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Applications and Advanced Research Potential of Phenoxybenzonitrile Derivatives

Role in Advanced Organic Synthesis as a Chemical Intermediate

The trifunctional nature of compounds like 3-(3-chloro-5-hydroxyphenoxy)benzonitrile, featuring hydroxyl, chloro, and nitrile moieties, allows for selective chemical reactions at each of these sites. This versatility establishes the phenoxybenzonitrile scaffold as a significant intermediate in the synthesis of more elaborate molecules.

Building Block for Diverse Bioactive Compounds

The benzonitrile (B105546) fragment is a common feature in many commercially available drugs, highlighting its importance in medicinal chemistry. mdpi.com For instance, the anti-dermatitis drug Crisaborole and the anti-cancer drug Alectinib both contain this critical structural motif. mdpi.com The strategic chemical modification of natural products or synthetic precursors is a common method for developing new bioactive derivatives. redalyc.org

The phenoxybenzonitrile structure serves as a key building block for creating new pharmacologically active molecules. The different functional groups on the molecule can be selectively targeted; for example, the phenolic hydroxyl group can undergo etherification or esterification, the chloro group can be displaced via nucleophilic aromatic substitution, and the nitrile group can be hydrolyzed or reduced to introduce new functionalities. nih.gov These reactions enable the construction of diverse molecular frameworks, which can be screened for various biological activities. For example, research on other benzonitrile derivatives has led to the development of compounds with significant antibacterial and antifungal properties. nih.gov Specifically, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have shown potent in vitro antifungal activity against Botrytis fabae. nih.gov

Precursor for Complex Organic Molecules

The ability to serve as a precursor for complex molecules is a hallmark of versatile chemical intermediates. Phenoxybenzonitrile derivatives are instrumental in this regard, facilitating the assembly of intricate molecular structures. The reaction of 2-(cyanomethyl)benzonitrile (B1581571) with various reagents can yield complex heterocyclic systems like pyrazoloisoquinolines and triazoloisoquinolines. nih.gov Similarly, the polyfunctional nature of this compound allows it to be a starting point for multi-step syntheses, leading to larger, more complex organic structures with potential applications in agrochemicals and fine chemicals.

Contributions to Materials Science and Optoelectronics

The electronic and structural properties of phenoxybenzonitrile derivatives make them promising candidates for the development of advanced materials, including conducting polymers and components for optoelectronic devices.

Development of Conducting Polymers

Conducting polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties of polymers. du.ac.irresearchgate.net Derivatives of phenoxybenzonitrile have been successfully used as monomers in the synthesis of novel conducting polymers.

A notable example is the synthesis of Poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN). rsc.orgrsc.org This polymer is created through the polycondensation of 2,6-bis(4-carboxyphenoxy) benzonitrile with 3,3′,4,4′-tetraaminobiphenyl. rsc.orgrsc.org The inclusion of the phenoxybenzonitrile unit imparts specific properties to the resulting polymer.

Key Properties of PBI-CN Polymer:

Enhanced Reactivity: The nitrile group (–C≡N) provides a reactive site for further chemical modifications of the polymer backbone. rsc.org

Improved Acid Doping: The nitrile and ether (–O–) groups enhance the polymer's ability to be doped with acid, which is crucial for increasing proton conductivity. rsc.org

High Thermal Stability: While slightly lower than the parent PBI, the PBI-CN polymer maintains good thermal stability. rsc.org

Proton Conductivity: When doped with phosphoric acid, the PBI-CN composite membrane exhibits significant proton conductivity, reaching approximately 10⁻³ S cm⁻¹ at 170 °C under anhydrous conditions, making it suitable for use in high-temperature fuel cells. rsc.org

The synthesis of such polymers demonstrates the critical role of phenoxybenzonitrile derivatives in creating advanced materials for energy applications. The molecular weight and, consequently, the properties of the final polymer can be fine-tuned by optimizing the reaction conditions during polymerization. rsc.orgrsc.org

Exploration in Photonics and Optoelectronic Devices

Benzonitrile derivatives are actively being explored for their potential in photonics and optoelectronics due to their unique photophysical properties. rsc.org Donor-acceptor-donor' (D-A-D') type molecules based on a fluorinated benzonitrile acceptor have been shown to exhibit thermally activated delayed fluorescence (TADF). rsc.org This property is highly desirable for applications in high-efficiency organic light-emitting diodes (OLEDs). rsc.org The emission characteristics of these materials can be tuned by altering their supramolecular packing through different film preparation techniques, and they can also exhibit mechanochromic luminescence (changes in color upon mechanical stress). rsc.org

The electronic and optical properties of benzonitrile derivatives are highly dependent on the nature and position of substituent groups on the benzene (B151609) ring. pku.edu.cnderpharmachemica.com Theoretical and experimental studies provide insight into how these substitutions influence the molecule's behavior.

Changes in the geometry of the benzene ring, particularly bond angles, are sensitive indicators of the electronic interaction between a substituent and the ring. derpharmachemica.com The introduction of electron-donating or electron-withdrawing groups can perturb the valence electron distribution, leading to changes in physical and chemical properties. derpharmachemica.com

Semi-empirical quantum chemistry calculations have been used to study these effects. For instance, the geometrical structures and energy level distributions of a series of substituted benzonitriles have been analyzed to understand how different groups (e.g., methoxy (B1213986), methyl, hydroxy, amino) affect the electronic properties. pku.edu.cnpku.edu.cn

Below is a table summarizing key optical properties observed in studies of benzonitrile derivatives.

| Property | Observation | Solvent | Reference |

| Optical Absorption | Introduction of a tetracyanobutadiene (TCBD) group to azaBODIPY in benzonitrile resulted in a new charge transfer peak at 491 nm. | Benzonitrile | researchgate.net |

| Fluorescence | A specific azaBODIPY derivative (Compound 1) was found to be weakly fluorescent with a peak maximum around 856 nm. | Benzonitrile | researchgate.net |

| Fluorescence Quantum Yield (Φf) | The fluorescence quantum yield for Compound 1 was less than 0.003 in polar benzonitrile but was 0.04 in nonpolar toluene, suggesting stabilization of excited state dipoles in polar media. | Benzonitrile, Toluene | researchgate.net |

| Optical Gap | An optical gap of 1.55 eV was determined for Compound 1 from absorption and fluorescence peaks. | Benzonitrile | researchgate.net |

These findings highlight that the electronic and optical characteristics of benzonitrile derivatives can be precisely tuned through chemical design, paving the way for their application in advanced optoelectronic devices with tailored functionalities. rsc.org

Photoinduced Isomerization and All-Optical Switching Phenomena

Research into photoinduced isomerization and all-optical switching is a burgeoning field in materials science, focusing on molecules that can change their structure and, consequently, their optical properties upon light irradiation. These properties are key for developing molecular-scale switches and data storage devices.

However, a review of current scientific literature reveals no specific studies focused on the photoinduced isomerization or all-optical switching capabilities of This compound . While the phenoxybenzonitrile scaffold could theoretically be functionalized to incorporate photoswitchable moieties, research on this specific application for this particular compound has not been published. General research in all-optical switching often involves different material systems, such as those based on plasmon-induced enhancement of the refractive index or optical solitons in birefringent fibers, rather than the intrinsic properties of a molecule like this compound.

White Light Emission from Benzonitrile Compounds

The development of single-molecule white-light emitters is a significant goal in materials science for applications in lighting and displays. This phenomenon is rare, typically requiring a molecule to emit across the visible spectrum.

There is no available research demonstrating white light emission from This compound . Studies on white light emission from single organic molecules have been reported for other classes of compounds. For instance, some donor-acceptor-donor (D-A-D) type molecules and certain benzoyl-dibenzothiophene derivatives have been shown to exhibit white light room temperature phosphorescence. nih.govrsc.org These mechanisms, however, are specific to the unique electronic and structural properties of the studied compounds and cannot be directly extrapolated to the phenoxybenzonitrile class without dedicated research. Another approach to achieve white light emission involves mixing several different fluorescent organic compounds. nih.gov

Potential in Agrochemical Research and Development of Novel Active Ingredients

Phenoxybenzonitrile derivatives have been a subject of interest in agrochemical research. The structural features of these molecules can be adapted to interact with biological targets in pests or weeds.

While a broad patent for novel insecticides mentions a general formula that could potentially include phenoxybenzonitrile structures as having agrochemical utility, it does not specifically name or provide data for This compound . google.com The development of novel pesticides is a continuing field of research, with a focus on new modes of action to combat resistance. researchgate.net However, without specific studies on its biological activity, the potential of this compound as a novel active ingredient in agrochemicals remains speculative.

Future Directions in Chemical Manufacturing and Laboratory Applications

The future development of chemical manufacturing often focuses on creating more efficient, cost-effective, and sustainable synthesis routes. For a compound like This compound , which is likely an intermediate in the synthesis of more complex molecules, future research in its manufacturing would probably target the optimization of its production. This could involve exploring novel catalytic systems, continuous flow chemistry processes, or greener solvents to improve yield, purity, and reduce environmental impact.

In the laboratory, this compound serves as a building block. Its future applications will be dictated by the discovery of new reactions and the synthetic needs for producing novel materials, pharmaceuticals, or agrochemicals. As new synthetic methodologies are developed, the utility of such halogenated and hydroxylated benzonitrile intermediates may expand into new areas of chemical research.

Conclusion and Outlook for Research on the Chemical Compound

Summary of Key Academic Findings and Contributions

Research has firmly established 3-(3-chloro-5-hydroxyphenoxy)benzonitrile, also known as 3-chloro-5-cyanophenol, as a crucial intermediate in the synthesis of a variety of organic molecules. Its trifunctional nature, with reactive sites at the hydroxyl, chloro, and nitrile groups, provides chemists with a powerful tool for constructing complex molecular architectures.

One of the most significant contributions of this compound is its role as a key building block in the synthesis of pharmacologically active molecules. A notable example is its use in the preparation of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine. The synthesis of Doravirine involves the reaction of 3-chloro-5-hydroxybenzonitrile (B1591985) with a pyridinone intermediate, highlighting the compound's importance in the development of antiviral therapeutics.

Furthermore, derivatives of this compound, such as (3-cyanophenoxy)pyrazoles, have been investigated for their potential as non-nucleoside HIV reverse transcriptase inhibitors. The unique substitution pattern offered by the this compound scaffold is often crucial for the biological activity of the resulting compounds.

Beyond medicinal chemistry, this compound serves as a valuable precursor in the development of agrochemicals, including advanced pesticides and herbicides, contributing to more effective crop protection solutions. acs.org

Table 1: Key Research Contributions of this compound

| Research Area | Key Contribution | Example Application |

| Medicinal Chemistry | Serves as a key intermediate for antiviral drug synthesis. | Synthesis of Doravirine (HIV NNRTI). newdrugapprovals.org |

| Building block for potential HIV inhibitors. | Preparation of (3-cyanophenoxy)pyrazole derivatives. | |

| Agrochemicals | Precursor for advanced pesticides and herbicides. | Development of novel crop protection agents. acs.org |

| Organic Synthesis | Versatile trifunctional intermediate. | Enables selective reactions at multiple functional groups. |

Unaddressed Research Questions and Methodological Challenges